4-Bromo-1-ethynyl-2-fluorobenzene
Overview
Description
4-Bromo-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile synthon in various chemical syntheses. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, which are electron-withdrawing groups that can influence the reactivity of the molecule. The compound's structure allows for its use in the formation of more complex molecules through various organic reactions.
Synthesis Analysis
The synthesis of related halogenated benzene compounds has been explored in several studies. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is structurally similar to 4-Bromo-1-ethynyl-2-fluorobenzene, has been achieved through nucleophilic aromatic substitution reactions, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another study describes a simple synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using nickel(0) complexes, which underscores the utility of bromo-ethynylbenzene derivatives in constructing complex molecules with various functionalities .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been investigated using spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT) methods . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which is relevant for understanding the properties of 4-Bromo-1-ethynyl-2-fluorobenzene.
Chemical Reactions Analysis
Chemical reactions involving halogenated benzene derivatives are diverse. The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene involves a multi-step process including nitration, reduction, diazotization, and bromination . Similarly, the preparation of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes demonstrates the reactivity of such compounds in multi-step synthetic routes . These studies highlight the reactivity of bromo-fluorobenzene derivatives in forming carbon-carbon and carbon-heteroatom bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) approaches . These properties are crucial for understanding the reactivity and potential applications of 4-Bromo-1-ethynyl-2-fluorobenzene in various chemical contexts.
Scientific Research Applications
4-Bromo-1-ethynyl-2-fluorobenzene is a chemical compound with the linear formula HC≡CC6H3(Br)F . It’s typically used in the field of organic chemistry as a building block for the synthesis of more complex molecules .
One potential application of this compound is in the synthesis of pharmaceutical compounds . Bromo-fluorobenzenes, such as 4-Bromo-1-ethynyl-2-fluorobenzene, can serve as valuable building blocks for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
Another potential use is in the synthesis of aryl acetylenes . Aryl acetylenes are important intermediates in organic synthesis, and 4-Bromo-1-ethynyl-2-fluorobenzene could potentially be used in a Sonogashira type cross-coupling reaction with various haloarenes .
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Synthesis of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one : This compound can be used in the preparation of complex organic molecules. For example, it can be used in the synthesis of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one .
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Preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole : Another potential application is in the preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .
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Agrochemical Intermediate : Similar to its use in pharmaceuticals, 4-Bromo-1-ethynyl-2-fluorobenzene can also be used as an intermediate in the synthesis of agrochemicals .
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Synthesis of Complex Organic Molecules : This compound can be used in the preparation of complex organic molecules. For example, it can be used in the synthesis of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one .
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Preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole : Another potential application is in the preparation of 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .
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Agrochemical Intermediate : Similar to its use in pharmaceuticals, 4-Bromo-1-ethynyl-2-fluorobenzene can also be used as an intermediate in the synthesis of agrochemicals .
Safety And Hazards
Safety data sheets recommend avoiding contact with skin and eyes, and avoiding inhalation of dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn, and the compound should be used only outdoors or in a well-ventilated area . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
4-bromo-1-ethynyl-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZIITDRDIHDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393325 | |
Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethynyl-2-fluorobenzene | |
CAS RN |
302912-33-0 | |
Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-ethynyl-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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